![molecular formula C17H18ClN5 B4818928 1-(2-chlorobenzyl)-N-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B4818928.png)
1-(2-chlorobenzyl)-N-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Overview
Description
1-(2-chlorobenzyl)-N-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, commonly known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a protein tyrosine kinase that plays a crucial role in the signaling pathways of cytokines, which are important in immune cell function. CP-690,550 has been studied extensively for its potential use in the treatment of various autoimmune diseases.
Scientific Research Applications
Antibacterial Activity
This compound has been explored for its potential antibacterial properties . Researchers have synthesized a library of in-house pyrazolo compounds and tested their activity against various bacterial strains .
Cytotoxic Activities
The compound has shown promising cytotoxic activities against certain cancer cell lines . In particular, it has demonstrated superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) .
Kinase Inhibition
The compound is a part of a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines that have shown to be ATP-competitive, nanomolar inhibitors . These inhibitors have up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .
Anti-Inflammatory Activities
The compound could potentially have anti-inflammatory properties . The key mechanism of action of NSAIDs involves the suppression of the cyclooxygenase (COX) enzymes . COX enzymes are needed to convert arachidonic acid into thromboxanes, prostaglandins (PGE 2), and prostacyclins .
Anticancer Kinase Inhibitors
Pyrazolo[3,4-d]pyrimidines, including the compound , continue to be of great interest in drug discovery programmes, especially those in cancer drug discovery . They are being used to develop anticancer kinase inhibitors .
Drug Discovery
The compound is part of the pyrazolo[3,4-d]pyrimidine class of compounds, which are of great interest in drug discovery programmes . They are being used to develop new drugs for various diseases .
Mechanism of Action
Target of Action
The primary target of 1-(2-chlorobenzyl)-N-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, specifically the transition from the G1 phase to the S phase . Inhibition of CDK2 can lead to cell cycle arrest, making it an appealing target for cancer treatment .
Mode of Action
This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing the enzyme from phosphorylating its substrates . This inhibitory activity results in the disruption of cell cycle progression, leading to the arrest of cell division .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulatory pathway . CDK2 is responsible for the phosphorylation of several key proteins involved in cell cycle progression . This can result in the inhibition of cell proliferation, particularly in cancer cells where cell division is often uncontrolled .
Pharmacokinetics
Similar compounds have been reported to have good oral bioavailability . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be studied further to determine their impact on the compound’s bioavailability.
Result of Action
The result of the compound’s action is the significant inhibition of cell growth . Specifically, it has been shown to have superior cytotoxic activities against certain cell lines such as MCF-7 and HCT-116 . It also induces apoptosis within HCT cells .
properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-cyclopentylpyrazolo[3,4-d]pyrimidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN5/c18-15-8-4-1-5-12(15)10-23-17-14(9-21-23)16(19-11-20-17)22-13-6-2-3-7-13/h1,4-5,8-9,11,13H,2-3,6-7,10H2,(H,19,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSQQOFJPACXRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=C3C=NN(C3=NC=N2)CC4=CC=CC=C4Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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